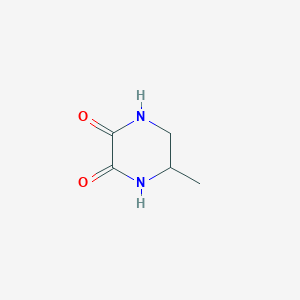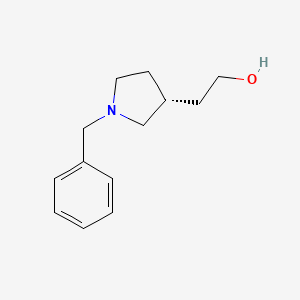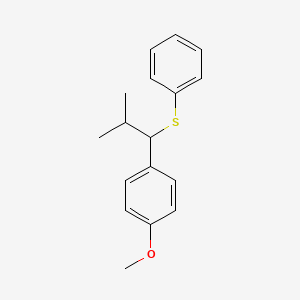
p-(2-Methyl-1-(phenylthio)propyl)anisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-4-[2-methyl-1-(phenylthio)propyl]benzene is an organic compound with a complex structure that includes a methoxy group, a phenylthio group, and a methyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-[2-methyl-1-(phenylthio)propyl]benzene typically involves multiple steps, starting with the preparation of the benzene ring and the subsequent introduction of the methoxy and phenylthio groups
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Methoxy-4-[2-methyl-1-(phenylthio)propyl]benzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The phenylthio group can be reduced to a thiol or further to a sulfide.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.
Major Products Formed
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products may include thiols or sulfides.
Substitution: Products depend on the specific substituent introduced, such as nitrobenzene, halobenzene, or sulfonated benzene derivatives.
Aplicaciones Científicas De Investigación
1-Methoxy-4-[2-methyl-1-(phenylthio)propyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-4-[2-methyl-1-(phenylthio)propyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy and phenylthio groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
1-Methoxy-4-methyl-2-(1-methylethyl)benzene: Similar structure but lacks the phenylthio group.
1-Methoxy-4-(2-phenylethenyl)benzene: Contains a phenylethenyl group instead of a phenylthio group.
1-Methoxy-4-(1-methylpropyl)benzene: Similar structure but with a different alkyl group.
Uniqueness
1-Methoxy-4-[2-methyl-1-(phenylthio)propyl]benzene is unique due to the presence of both methoxy and phenylthio groups, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
60702-16-1 |
|---|---|
Fórmula molecular |
C17H20OS |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
1-methoxy-4-(2-methyl-1-phenylsulfanylpropyl)benzene |
InChI |
InChI=1S/C17H20OS/c1-13(2)17(19-16-7-5-4-6-8-16)14-9-11-15(18-3)12-10-14/h4-13,17H,1-3H3 |
Clave InChI |
UUFLSEWXDKQEOE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=CC=C(C=C1)OC)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



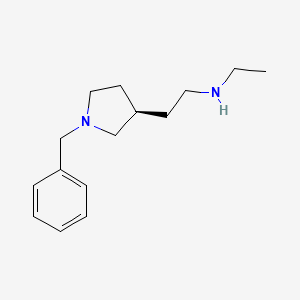
![3,5-Diiodo-2-[(3-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13950153.png)
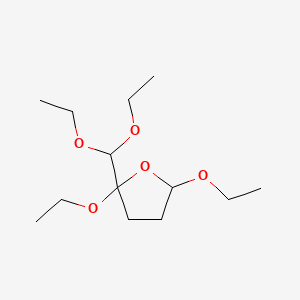
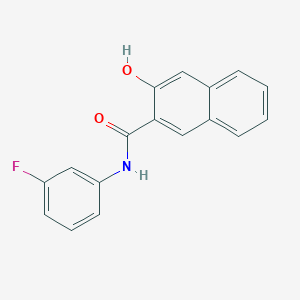
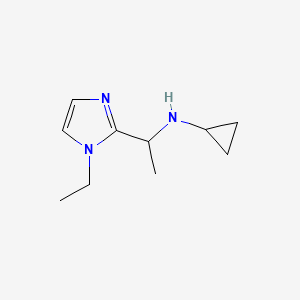
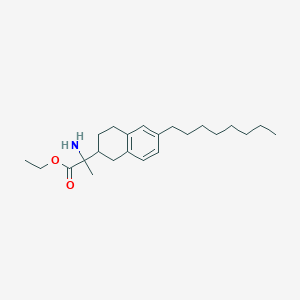
![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazole](/img/structure/B13950193.png)
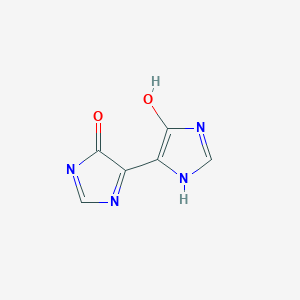
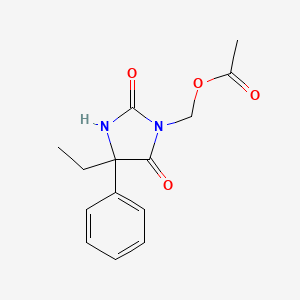
![8-Bromo-2,4-dichlorobenzofuro[3,2-d]pyrimidine](/img/structure/B13950216.png)
![5-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B13950217.png)
